molecular formula C18H21N3O3S2 B2917506 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-methoxybenzenesulfonamide CAS No. 2034594-65-3

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-methoxybenzenesulfonamide

Cat. No.: B2917506
CAS No.: 2034594-65-3
M. Wt: 391.5
InChI Key: CISOSNGJSXYFKR-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-methoxybenzenesulfonamide is a sulfonamide derivative featuring a pyrazole-thiophene hybrid core. Its structure combines a 3,5-dimethylpyrazole moiety linked to a thiophen-3-yl group via an ethyl chain, with a 2-methoxybenzenesulfonamide substituent.

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S2/c1-13-10-14(2)21(20-13)16(15-8-9-25-12-15)11-19-26(22,23)18-7-5-4-6-17(18)24-3/h4-10,12,16,19H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISOSNGJSXYFKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNS(=O)(=O)C2=CC=CC=C2OC)C3=CSC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-methoxybenzenesulfonamide is a complex organic compound that has garnered interest in various fields of biological research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis pathways, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural components:

  • Pyrazole Ring : Known for its diverse biological activities.
  • Thiophene Ring : Often associated with enhanced pharmacological properties.
  • Methoxybenzenesulfonamide Moiety : Contributes to the compound's solubility and biological interactions.

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes, receptors, and nucleic acids. The proposed mechanisms include:

  • Enzyme Inhibition : Potentially inhibiting key enzymes involved in metabolic pathways.
  • Receptor Modulation : Interacting with specific receptors to alter physiological responses.
  • DNA Interaction : Possible binding to DNA, affecting replication and transcription processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, compounds similar to this compound have shown significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds were reported as follows:

CompoundTarget BacteriaMIC (µM)
Compound AS. aureus20–40
Compound BE. coli40–70

These findings suggest that the compound may exhibit similar antimicrobial efficacy.

Anti-inflammatory Activity

Pyrazole derivatives are also known for their anti-inflammatory properties. Research has indicated that compounds containing the pyrazole structure can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. This makes them potential candidates for treating inflammatory diseases.

Case Studies

  • Study on Antibacterial Properties : A recent investigation into various pyrazole derivatives demonstrated that certain modifications significantly enhanced antibacterial activity against resistant strains of S. aureus and E. coli. The study utilized agar diffusion methods to assess effectiveness, revealing promising results for compounds with similar structures to this compound .
  • In Vivo Efficacy : Animal model studies have shown that pyrazole-based compounds can significantly reduce inflammation in models of arthritis, suggesting potential therapeutic applications in treating chronic inflammatory conditions.

Synthesis Pathways

The synthesis of this compound typically involves multiple steps:

  • Formation of the Pyrazole Ring : Synthesized from a 1,3-diketone and hydrazine under acidic conditions.
  • Introduction of the Thiophene Ring : Achieved through coupling reactions such as Suzuki or Stille coupling.
  • Synthesis of the Sulfonamide Moiety : Formed by reacting a sulfonyl chloride with an amine.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-methoxybenzenesulfonamide (Target) Likely C₁₉H₂₂N₄O₃S₂ ~434.5* 2-Methoxybenzenesulfonamide, 3,5-dimethylpyrazole, thiophen-3-yl Sulfonamide, pyrazole, thiophene
N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1-(2-fluorophenyl)methanesulfonamide C₁₈H₂₀FN₃O₂S₂ 393.5 2-Fluorophenyl methanesulfonamide, 4-thiophen-3-yl-substituted pyrazole Methanesulfonamide, fluorophenyl
Methyl (4-(N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate C₁₉H₂₂N₄O₄S₂ 434.5 Methyl carbamate-linked benzenesulfonamide, 3,5-dimethylpyrazole, thiophen-3-yl Carbamate, sulfonamide

Notes:

  • *Molecular weight estimated based on structural similarity to ’s compound.

Key Observations :

Sulfonamide Substituent Variations :

  • The target compound’s 2-methoxybenzenesulfonamide group introduces an electron-donating methoxy substituent, which may enhance solubility and π-π stacking interactions compared to the 2-fluorophenyl methanesulfonamide in (electron-withdrawing fluorine) or the carbamate-linked benzenesulfonamide in (ester functionality prone to hydrolysis).

Pyrazole Substitution: The target’s pyrazole is 3,5-dimethyl, whereas the analog in features a 4-thiophen-3-yl-substituted pyrazole.

Thiophene Positioning :

  • All compounds retain the thiophen-3-yl group, which contributes to aromatic interactions. However, its direct attachment to the pyrazole in versus the ethyl chain in the target and could influence conformational flexibility.

Potential Pharmacological Implications

While direct activity data are unavailable, structural parallels to known bioactive molecules suggest:

  • Sulfonamide Role: The sulfonamide group in the target may mimic endogenous substrates in enzymes (e.g., carbonic anhydrase inhibitors) .
  • Thiophene-Pyrazole Synergy : The hybrid core could enhance binding to hydrophobic pockets in targets like kinases or GPCRs, as seen in other therapeutics .

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